Methyl 4-aminochromane-4-carboxylate
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Overview
Description
Methyl 4-aminochromane-4-carboxylate is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol It is a derivative of chromane, a bicyclic structure that includes a benzene ring fused to a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminochromane-4-carboxylate can be achieved through several methods. One common approach involves the reaction of salicylic aldehydes with amines to form chromane derivatives . Another method includes the use of o-quinone methide precursors in a (4+2) cycloaddition reaction with enamines . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to meet the demands of research and commercial applications . The process may involve multiple steps, including purification and quality control, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-aminochromane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while reduction can produce amino alcohols .
Scientific Research Applications
Methyl 4-aminochromane-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-aminochromane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Chroman-4-one: A closely related compound with a similar bicyclic structure but lacking the amino and carboxylate groups.
2-Aminochromane: Another derivative with an amino group at the 2-position instead of the 4-position.
Uniqueness: Methyl 4-aminochromane-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylate ester makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 4-amino-2,3-dihydrochromene-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-10(13)11(12)6-7-15-9-5-3-2-4-8(9)11/h2-5H,6-7,12H2,1H3 |
InChI Key |
QLUOXRAIWIXJDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOC2=CC=CC=C21)N |
Origin of Product |
United States |
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